(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features both a piperidine ring and a thiophene ring
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological targets. Its structure makes it a useful probe for investigating enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the development of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it a valuable component in formulations designed to protect crops.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with the thiophene ring attached at a different position.
(4-(Ethylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
(4-(Methylsulfonyl)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYQGYXKYKWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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